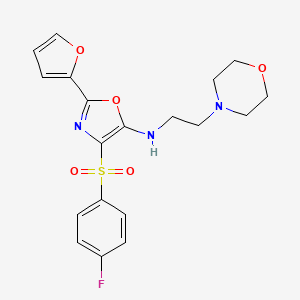
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-morpholinoethyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-morpholinoethyl)oxazol-5-amine is a useful research compound. Its molecular formula is C19H20FN3O5S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Luminescent Properties
This compound is related to structures that have been synthesized for studying their spectral and luminescence properties. For instance, derivatives of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid containing dimethylamino groups have been developed, showcasing their ability to transmit electronic effects to the molecular π-electron system of diaryloxazoles. These compounds exhibit solvation fluorochromia in polar solvents, with some showing a Stokes shift exceeding 200 nm, indicating their potential use in fluorescent probe development and luminescent material applications (Fedyunyaeva & Shershukov, 1993).
Fluorescent Molecular Probes
Compounds structurally similar to "4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-morpholinoethyl)oxazol-5-amine" have been prepared as new fluorescent solvatochromic dyes. These molecules feature a "push-pull" electron transfer system, leading to strong solvent-dependent fluorescence correlated with solvent polarity. Such properties make these compounds excellent candidates for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Antimicrobial Activities
Research on azole derivatives, including those structurally related to the compound , has demonstrated significant antimicrobial activities. For instance, studies on oxadiazole, thiazolidine, and triazole derivatives have shown efficacy against various microorganisms. These findings highlight the compound's potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Material Science
In material science, compounds with similar functional groups have been investigated for their role in curing systems of benzoxazine with amine. These studies explore the reactivity, mechanism, and material properties of such systems, contributing to advancements in thermosetting resins, which are crucial for various industrial applications (Sun et al., 2015).
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5S/c20-14-3-5-15(6-4-14)29(24,25)19-18(21-7-8-23-9-12-26-13-10-23)28-17(22-19)16-2-1-11-27-16/h1-6,11,21H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBJMPFQHBJCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2533361.png)
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2533362.png)
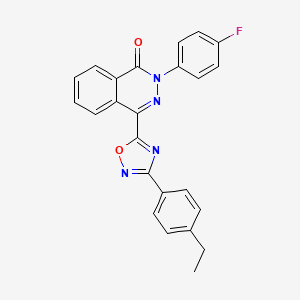
![2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B2533365.png)
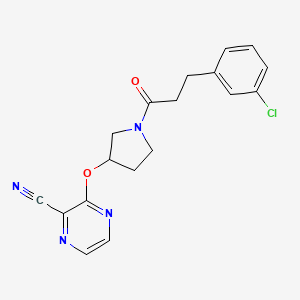
![2-ethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2533368.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2533369.png)




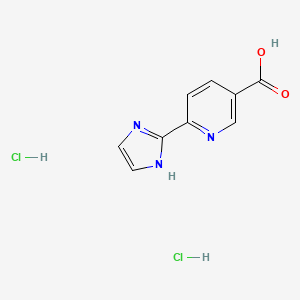
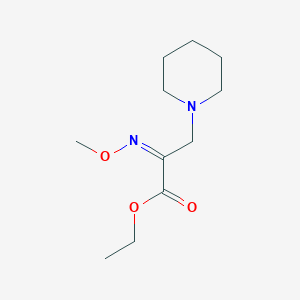
![N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2533382.png)
